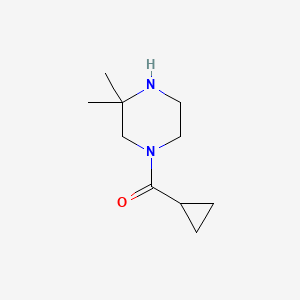

1-Cyclopropanecarbonyl-3,3-dimethylpiperazine

描述

1-Cyclopropanecarbonyl-3,3-dimethylpiperazine (CAS: 1432680-78-8) is a piperazine derivative featuring a cyclopropanecarbonyl group at the 1-position and two methyl groups at the 3-positions of the piperazine ring. This compound is synthesized via coupling reactions involving cyclopropanecarbonyl chloride and 3,3-dimethylpiperazine, often using reagents like EDC·HCl and HOBt in dichloromethane (DCM) .

属性

IUPAC Name |

cyclopropyl-(3,3-dimethylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(2)7-12(6-5-11-10)9(13)8-3-4-8/h8,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLLUTUMZCKQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C(=O)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acylation of Piperazine Derivatives

One common method involves the reaction of piperazine or its derivatives with cyclopropanecarbonyl chloride in the presence of a base or under controlled temperature to form the desired amide.

- Piperazine is dissolved in acetic acid and stirred under nitrogen atmosphere.

- The solution is warmed to about 40°C until complete dissolution.

- Cyclopropanecarbonyl chloride is added dropwise over 15 minutes.

- The reaction mixture is stirred overnight at room temperature.

- The mixture is filtered, and the filtrate is distilled under reduced pressure.

- Toluene is added, and further distillation is performed to remove residual solvents.

- Water is added dropwise at 45–50°C to precipitate the product.

- The product is filtered, washed with water and tetrahydrofuran, and dried under vacuum at up to 40°C to yield this compound as a solid.

Use of Protecting Groups and Deprotection

In some syntheses, the piperazine nitrogen is protected as a tert-butyl carbamate (Boc) derivative to control selectivity:

- 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester is prepared first.

- This intermediate is dissolved in anhydrous dichloromethane and cooled to 0°C.

- Trifluoroacetic acid is added dropwise under nitrogen protection.

- The mixture is stirred at room temperature for 2–3 hours for deprotection.

- The reaction mixture is concentrated under reduced pressure.

- The residue is washed with saturated sodium bicarbonate solution to neutralize acids.

- The organic phase is concentrated to give this compound in high yield (around 97%).

Reductive Amination and Coupling Reactions

Advanced synthetic routes involve reductive amination steps or coupling with other intermediates:

- A solution of the piperazine derivative and aldehyde intermediate in dry solvents (e.g., 1,2-dichloroethane and acetonitrile) is stirred under nitrogen.

- Sodium triacetoxyborohydride is added as a reducing agent.

- The mixture is stirred at room temperature for 24 hours.

- The reaction is quenched, extracted, and purified by flash chromatography.

Reduction Methods

Reduction of precursor compounds using lithium aluminium hydride or sodium borohydride is also reported:

- Lithium aluminium hydride is suspended in tetrahydrofuran.

- The piperazine derivative is added gradually.

- The mixture is refluxed for 30 minutes.

- After cooling, water and sodium hydroxide solutions are added carefully to quench the reaction.

- Insoluble materials are filtered off, and the filtrate is evaporated to yield the reduced product as a colorless oil.

Reaction Conditions and Yields Summary

Research Findings and Optimization Notes

- The use of trifluoroacetic acid for Boc deprotection is highly efficient and yields pure product with minimal side reactions.

- Temperature control during acylation and deprotection steps is critical to avoid decomposition or side product formation.

- Reductive amination using sodium triacetoxyborohydride provides a mild and selective method for coupling intermediates with good yields.

- Lithium aluminium hydride reductions require careful quenching to avoid violent reactions.

- Purification by crystallization or chromatography ensures high purity of the final compound.

- The choice of solvent (e.g., dichloromethane, toluene, ethanol) impacts reaction rates and product isolation efficiency.

化学反应分析

1-Cyclopropanecarbonyl-3,3-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Cyclopropanecarbonyl-3,3-dimethylpiperazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including neurological disorders and infectious diseases.

作用机制

The mechanism of action of 1-Cyclopropanecarbonyl-3,3-dimethylpiperazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Structural Features

The table below compares the substituents and functional groups of 1-cyclopropanecarbonyl-3,3-dimethylpiperazine with analogous compounds:

Key Observations :

- The 3,3-dimethyl substitution creates steric hindrance, which may reduce rotational freedom and influence receptor binding kinetics compared to unsubstituted or mono-substituted piperazines (e.g., 3-CPP or 4-MeOPP) .

Key Observations :

- The target compound’s synthesis employs carbodiimide coupling (EDC·HCl), a method distinct from nucleophilic substitutions (e.g., arylpiperazines in ) or palladium-catalyzed cross-couplings (e.g., ).

- Its purification via DCM:MeOH gradients contrasts with salt formation (e.g., fumarate salts in ) or recrystallization (e.g., ).

Pharmacological and Functional Properties

Key Observations :

- The dimethyl substitution may reduce off-target effects compared to halogenated arylpiperazines (e.g., 3-CPP or 4-CPP), which often exhibit promiscuous receptor binding .

常见问题

Basic Research Questions

Q. What are reliable synthetic routes for 1-Cyclopropanecarbonyl-3,3-dimethylpiperazine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, cyclopropanecarbonyl chloride can react with 3,3-dimethylpiperazine in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) under anhydrous conditions. Optimization may involve adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and catalysts. Copper-catalyzed "click chemistry" (e.g., CuSO₄·5H₂O/sodium ascorbate) has been effective for analogous piperazine triazole derivatives . Monitoring via TLC (e.g., hexane:ethyl acetate 1:2) ensures reaction completion .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity : HPLC (>95% purity thresholds) and GC-MS (using NIST reference databases for spectral matching) .

- Structural Confirmation : ¹H/¹³C NMR to verify cyclopropane and piperazine moieties; IR spectroscopy for carbonyl (C=O) stretching (~1650–1750 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in anhydrous DCM or acetonitrile. Avoid prolonged exposure to moisture, light, or elevated temperatures, as cyclopropane rings may undergo ring-opening reactions. Stability assessments via periodic NMR or HPLC are recommended .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions; anhydrous conditions are critical.

- Catalysts : Employ HOBt/TBTU or gold catalysts (e.g., (JohnPhos)Au(SbF₆)) for regioselective cyclization .

- Workup Strategies : Sequential extraction (ethyl acetate/water) and silica gel chromatography (gradient elution with hexane:ethyl acetate) enhance purity .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., trifluoromethyl, nitro groups) and assess binding affinity using radioligand assays .

- Molecular Docking : Compare docking poses in target receptors (e.g., dopamine D3) to identify steric/electronic mismatches. For example, 3-chloro-5-(trifluoromethyl)pyridine derivatives showed enhanced selectivity in docking models .

- Biological Replicates : Use orthogonal assays (e.g., cytotoxicity vs. receptor inhibition) to confirm activity trends .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), TPSA (polar surface area), and GI absorption. For example, a TPSA <60 Ų suggests blood-brain barrier permeability .

- CYP Inhibition Profiling : Use DeepCYP or Schrödinger’s QikProp to predict interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in target proteins (e.g., kinases) over 100-ns trajectories to assess residence time .

Q. What experimental controls are essential when evaluating the compound’s bioactivity in vitro?

- Methodological Answer :

- Negative Controls : Include vehicle-only (e.g., DMSO) and scrambled analogs to rule off-target effects.

- Positive Controls : Use established inhibitors/agonists (e.g., haloperidol for dopamine receptors) .

- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across 3–5 logarithmic concentrations (n ≥ 3 replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。